molecular formula C17H21FN2O3S2 B2711957 4-fluoro-3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 946222-11-3

4-fluoro-3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No. B2711957
CAS RN: 946222-11-3
M. Wt: 384.48
InChI Key: HGUUOLFVDDQUJI-UHFFFAOYSA-N
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Description

The compound “4-fluoro-3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide core, which is a common motif in pharmaceuticals and agrochemicals due to its ability to bind to proteins and enzymes. The molecule also contains a fluorine atom, a methyl group, a morpholino group, and a thiophene ring, each of which can significantly affect the compound’s properties and biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzenesulfonamide core, with the various groups (fluorine, methyl, morpholino, thiophene) attached at specific positions. The exact three-dimensional structure would depend on the spatial arrangement of these groups and could be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the sulfonamide linkage might be susceptible to hydrolysis, while the carbon-fluorine bond would be relatively stable but could potentially undergo substitution reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a sulfonamide group could enhance its water solubility, while the fluorine atom could increase its lipophilicity. These properties would in turn affect its behavior in the environment and its absorption, distribution, metabolism, and excretion (ADME) in the body .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might act by binding to a specific protein or enzyme in the body, thereby altering its function. The presence of a benzenesulfonamide group suggests that it might have some biological activity, as many drugs with this group are known to inhibit carbonic anhydrase, an enzyme involved in pH regulation in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental persistence. These could be assessed through laboratory testing and computational modeling .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and evaluation of its safety and efficacy in relevant models. If it shows promising activity, it could be developed further as a potential new drug or agrochemical .

properties

IUPAC Name

4-fluoro-3-methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O3S2/c1-13-10-15(2-3-16(13)18)25(21,22)19-11-17(14-4-9-24-12-14)20-5-7-23-8-6-20/h2-4,9-10,12,17,19H,5-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUUOLFVDDQUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide

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